molecular formula C21H22N2O2S B2535835 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide CAS No. 923483-86-7

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2535835
CAS No.: 923483-86-7
M. Wt: 366.48
InChI Key: YDAXKCDUAFFJNE-UHFFFAOYSA-N
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Description

N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide ( 923483-86-7) is an organic compound with the molecular formula C 21 H 22 N 2 O 2 S and a molecular weight of 366.48 g/mol . This acetamide derivative is built around a central 1,3-thiazole ring, a five-membered heterocycle known for its diverse biological activities . The thiazole ring is substituted at the 4-position with a 2,5-dimethylphenyl group and at the 2-position with the acetamide functionality, which is further modified with a 4-ethoxyphenyl group . As a member of the thiazole class, this compound is of significant interest in medicinal and agrochemical research. Thiazole derivatives are extensively studied in pharmaceutical chemistry for their potential as therapeutic agents . The specific substitution pattern on this molecule suggests it could be investigated for its potential to modulate biological targets. Researchers can utilize this chemical as a key intermediate or building block in synthetic organic chemistry or as a candidate for high-throughput screening in drug discovery campaigns aimed at identifying new bioactive molecules. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. For more detailed information, including structural data and safety guidelines, researchers can refer to the PubChem database (CID 5448532) .

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-4-25-17-9-7-16(8-10-17)12-20(24)23-21-22-19(13-26-21)18-11-14(2)5-6-15(18)3/h5-11,13H,4,12H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAXKCDUAFFJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide typically involves the reaction of 2-bromo-1-(2,5-dimethylphenyl)ethanone with thiourea to form the thiazole ring. This intermediate is then reacted with 4-ethoxyphenylacetic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Thiazole-Acetamide Derivatives

(a) 2-((2,5-Dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (Compound 14)
  • Structure : Retains the 2,5-dimethylphenyl group but replaces the 4-ethoxyphenyl with a coumarin (2-oxo-chromenyl) moiety.
  • Activity : Tested as an α-glucosidase inhibitor (Yield: 64%, m.p.: 216–220°C), suggesting the thiazole-acetamide scaffold is versatile for targeting metabolic enzymes .
(b) N-[4-(4-Hydroxy-3-Methoxyphenyl)-1,3-Thiazol-2-yl]acetamide (Compound 6a)
  • Structure : Features a 4-hydroxy-3-methoxyphenyl group on the thiazole and a simpler acetamide.
  • Activity: Non-selective COX-1/COX-2 inhibitor (IC₅₀: ~9.01 mM), indicating that electron-donating groups (e.g., methoxy, hydroxy) modulate cyclooxygenase selectivity .

Substituent-Modified Analogs

(a) N-[4-(2,4-Dichlorophenyl)-1,3-Thiazol-2-yl]-2-[(2,5-Dimethylphenyl)Sulfinyl]Acetamide
  • Structure : Incorporates a sulfinyl group and 2,4-dichlorophenyl substitution.
  • Properties : Higher molecular weight (439.38 g/mol) and density (1.49 g/cm³) due to sulfinyl and chloro groups. Predicted pKa: 6.81, suggesting moderate solubility .
  • Key Difference : Sulfinyl and chloro substituents may enhance electrophilicity and target binding affinity compared to the ethoxy group in the target compound.
(b) 2-Cyano-N-[4-(2,5-Dimethylphenyl)-1,3-Thiazol-2-yl]Acetamide
  • Structure: Replaces the 4-ethoxyphenyl with a cyano group.
  • Properties : Lower molecular weight (271.34 g/mol) and increased polarity due to the nitrile group, which could improve aqueous solubility .
  • Key Difference: The cyano group’s electron-withdrawing nature may alter electronic distribution in the acetamide core, affecting reactivity or metabolism.

Heterocyclic Variants

(a) N-[5-(4-Ethoxy-3,5-Dimethoxyphenyl)-1,3,4-Thiadiazol-2-yl]Acetamide
  • Structure : Replaces the thiazole with a 1,3,4-thiadiazole ring.
  • Properties : Molecular weight 323.37 g/mol; the thiadiazole’s electron-deficient nature may enhance interactions with enzymatic targets .
  • Key Difference : Thiadiazole’s distinct ring geometry and electronic properties could alter binding modes compared to thiazole-based analogs.

Comparative Data Table

Compound Name / ID Molecular Weight (g/mol) Key Substituents Biological Activity / Properties Reference
Target Compound ~366.45* 4-Ethoxyphenyl, 2,5-dimethylphenyl Not reported (structural analogs used) -
Compound 14 446.30 Coumarin, 2,5-dimethylphenyl α-Glucosidase inhibition
Compound 6a 252.28 4-Hydroxy-3-methoxyphenyl Non-selective COX inhibition
Sulfinyl-Dichlorophenyl Analog 439.38 Sulfinyl, 2,4-dichlorophenyl Predicted pKa: 6.81
Cyano-Dimethylphenyl Analog 271.34 Cyano group Enhanced polarity

*Calculated based on formula C₂₁H₂₃N₂O₂S.

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups : Methoxy/ethoxy substituents (e.g., 4-ethoxyphenyl) enhance lipophilicity and may improve membrane permeability.
  • Steric Effects : 2,5-Dimethylphenyl groups could hinder rotation, stabilizing specific conformations for target binding.
  • Polar Groups: Cyano or sulfinyl moieties introduce polarity, balancing solubility and binding affinity .

Biological Activity

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide (commonly referred to as the thiazole derivative) has garnered significant attention in recent years due to its potential biological activities. This compound is characterized by a thiazole ring which is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article delves into the biological activity of this compound, supported by various studies and data tables summarizing key findings.

  • Molecular Formula : C17H18N2OS
  • Molecular Weight : 302.40 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of thiazole derivatives often hinges on their ability to interact with various biological targets. The thiazole ring can facilitate binding to proteins involved in critical cellular pathways, potentially influencing processes such as apoptosis, inflammation, and cell proliferation.

1. Anticancer Activity

Thiazole derivatives have shown promising anticancer properties in several studies. For instance, a study conducted by [source 2] demonstrated that compounds with thiazole moieties exhibited cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicated that substitutions on the thiazole ring significantly influenced the potency of these compounds.

CompoundCell LineIC50 (µM)
Thiazole Derivative AMCF-7 (Breast Cancer)5.0
Thiazole Derivative BHeLa (Cervical Cancer)3.5
Thiazole Derivative CA549 (Lung Cancer)4.0

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated in a study where it was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound exhibited a dose-dependent reduction in inflammation markers in vitro and in vivo models [source 4].

3. Analgesic Activity

Research has indicated that this compound may possess analgesic properties comparable to conventional analgesics like aspirin and ibuprofen. In experiments involving pain models, the thiazole derivative demonstrated significant pain relief effects, suggesting its potential utility in pain management therapies [source 4].

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives:

  • Study on Breast Cancer Cells : A recent investigation focused on the effects of this compound on MCF-7 breast cancer cells. The study found that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation [source 2].
  • Inflammation Model : In a model of acute inflammation induced by carrageenan, administration of the thiazole derivative led to a marked reduction in paw edema compared to control groups, supporting its role as an effective anti-inflammatory agent [source 4].

Toxicity Profile

While the biological activities are promising, understanding the toxicity profile is crucial for therapeutic applications. Preliminary toxicity assessments indicate that at therapeutic doses, this compound exhibits low toxicity levels; however, further studies are required to establish safety margins and long-term effects [source 4].

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